Cas no 886926-07-4 (2-{5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-methylphenyl)acetamide)

2-{5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-[[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)-
- 2-{5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-methylphenyl)acetamide
-
- Inchi: 1S/C21H18ClN5OS/c1-15-8-10-16(11-9-15)23-19(28)14-29-21-25-24-20(17-6-2-3-7-18(17)22)27(21)26-12-4-5-13-26/h2-13H,14H2,1H3,(H,23,28)
- InChI Key: LEHCHVFIUXPOQE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C=C1)(=O)CSC1N(N2C=CC=C2)C(C2=CC=CC=C2Cl)=NN=1
2-{5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2650-0464-15mg |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-1mg |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-10μmol |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-20μmol |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-3mg |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-5mg |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-100mg |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-10mg |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-25mg |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2650-0464-4mg |
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide |
886926-07-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-{5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-methylphenyl)acetamide Related Literature
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
Additional information on 2-{5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-methylphenyl)acetamide
Compound CAS No. 886926-07-4: 2-{5-(2-Chlorophenyl)-4-(1H-Pyrrol-1-Yl)-4H-1,2,4-Triazol-3-Ylsulfanyl}-N-(4-Methylphenyl)Acetamide
The compound with CAS No. 886926-07-4, known as 2-{5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-methylphenyl)acetamide, is a highly specialized organic compound with a complex structure and potential applications in various fields. This compound is characterized by its intricate molecular architecture, which includes a triazole ring system, a pyrrole moiety, and a sulfanyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. The triazole ring system is known for its stability and ability to form hydrogen bonds, making it a valuable component in drug design. Additionally, the pyrrole moiety contributes to the compound's aromaticity and electronic properties, which could enhance its bioavailability and interaction with biological targets. The sulfanyl group further adds to the compound's versatility, as it can participate in various chemical reactions and interactions.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have explored various synthetic pathways, including nucleophilic substitution and coupling reactions, to construct the molecule efficiently. The use of advanced techniques such as microwave-assisted synthesis and catalytic methods has been reported to significantly improve the reaction outcomes.
In terms of applications, this compound has shown promise in preliminary biological assays. It has demonstrated moderate activity against certain enzymes and cellular targets, suggesting its potential as a lead compound for drug development. Furthermore, its structural features make it an interesting candidate for exploring new drug delivery systems or as a building block for more complex molecules.
From an environmental perspective, the stability and biodegradability of this compound are critical considerations. Studies have indicated that under specific conditions, the compound exhibits limited persistence in aquatic environments, which aligns with current eco-friendly chemical design principles. However, further research is needed to fully understand its environmental impact and degradation pathways.
The development of this compound also underscores the importance of interdisciplinary collaboration in modern chemistry. By integrating insights from organic synthesis, computational chemistry, and biological testing, researchers can unlock the full potential of such complex molecules. The use of advanced computational tools to predict the compound's properties has significantly accelerated its development process.
In conclusion, CAS No. 886926-07-4 represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset for both academic research and industrial applications. As research continues to unfold, this compound is expected to contribute significantly to the advancement of science and technology.
886926-07-4 (2-{5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-methylphenyl)acetamide) Related Products
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)




